(2S,3S)-3-methoxybutan-2-amine, also known as (2S,3S)-3-methoxybutan-2-amine hydrochloride, is a chiral amine compound with significant importance in organic and medicinal chemistry. The unique stereochemistry of this compound, denoted by the (2S,3S) configuration, plays a crucial role in its chemical behavior and biological activity. The hydrochloride salt form enhances its stability and solubility, making it suitable for various industrial and research applications. Its molecular formula is with a molecular weight of approximately 150.62 g/mol .
This compound is synthesized from various precursors through asymmetric reduction methods, often utilizing enzymes for high enantioselectivity. It has been studied extensively for its potential therapeutic properties, particularly as an enzyme inhibitor and a precursor for biologically active molecules.
The synthesis of (2S,3S)-3-methoxybutan-2-amine typically involves asymmetric reduction processes. A common method includes:
For industrial production, processes are optimized to enhance substrate concentrations and product yields. Genetically engineered bacteria may be employed to express the necessary enzymes for large-scale synthesis.
The molecular structure of (2S,3S)-3-methoxybutan-2-amine features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.62 g/mol |
| InChI Key | DPBIECBIEIBOCT-FHAQVOQBSA-N |
| SMILES | COC@@HC@HC([O-])=O |
The specific stereochemistry impacts its interactions with biological systems, influencing its effectiveness as a drug candidate .
(2S,3S)-3-methoxybutan-2-amine undergoes various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .
The mechanism of action of (2S,3S)-3-methoxybutan-2-amine involves its interaction with specific molecular targets:
(2S,3S)-3-methoxybutan-2-amine has numerous applications across various fields:
Research continues to explore its derivatives for potential new therapeutic applications, including anticonvulsant activity .
The development of chiral amines as catalysts and building blocks represents a cornerstone in asymmetric organic synthesis. Within this domain, (2S,3S)-3-methoxybutan-2-amine exemplifies the structural evolution of stereochemically defined amine auxiliaries. Early methodologies for chiral amine synthesis relied heavily on resolution techniques, which suffered from low yields and limited enantioselectivity. The advent of transition metal-catalyzed asymmetric hydrogenation in the late 20th century marked a paradigm shift, enabling direct access to enantiopure amines with high fidelity. Lewis acid-mediated methodologies further revolutionized the field, as demonstrated by the efficacy of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and SnCl₄ in achieving >83% yields and exceptional regioselectivity in the synthesis of complex amine-containing architectures like branched acyclonucleosides [3]. These catalysts facilitate stereocontrolled transformations under mild conditions (room temperature, 15-minute reactions), overcoming previous limitations in functional group tolerance and stereochemical integrity.
Table 1: Evolution of Key Methods for Chiral Amine Synthesis
| Time Period | Dominant Methodology | Typical Yield Range | Enantioselectivity (%) | Key Limitations |
|---|---|---|---|---|
| Pre-1980s | Kinetic Resolution | 20-40% | 60-80 | Low atom economy |
| 1980s-2000s | Metal-Catalyzed Hydrogenation | 70-90% | 85-95 | Sensitive substrates |
| 2010s-Present | Lewis Acid-Catalyzed Multicomponent Reactions | 75-88% | >99 | Solvent dependency |
The structural complexity of (2S,3S)-3-methoxybutan-2-amine – featuring adjacent stereocenters and a methoxy group – necessitates advanced stereoselective strategies. Contemporary approaches leverage chelation control, where the methoxy oxygen coordinates with Lewis acids to direct nucleophilic attack with precise facial selectivity. This principle underpins the synthesis of structurally analogous compounds like (2S,3S)-2-amino-3-methoxybutanoic acid (PubChem CID: 151207), where stereochemistry profoundly influences biological activity . The compound's methoxy substituent serves dual roles: as a stereodirecting group during synthesis and as a modulator of electronic properties in downstream applications.
The bioactivity of chiral amines is exquisitely sensitive to stereochemical configuration. (2S,3S)-3-methoxybutan-2-amine exemplifies this principle through its potential as a precursor to pharmacologically active molecules. The specific spatial arrangement of its functional groups enables selective interactions with biological targets, as observed in:
Table 2: Stereochemistry-Dependent Bioactivity in Related Compounds
| Compound | Configuration | Biological Target | Key Effect of Stereochemistry |
|---|---|---|---|
| (2S,3S)-2-Amino-3-methoxybutanoic acid | (2S,3S) | Enzymatic active sites | 20-fold difference in binding vs. (2R,3R) |
| Acyclonucleosides [3] | Defined C1′ chirality | Viral polymerases | N-9 isomer specificity eliminates off-target binding |
| Antibody CDR loops [6] | L-amino acids | Antigenic epitopes | Enables picomolar affinity through spatial complementarity |
The methoxy group in (2S,3S)-3-methoxybutan-2-amine introduces unique torsional effects and hydrogen-bond acceptor capabilities distinct from hydroxy or alkyl substituents. This electronic profile facilitates penetration of blood-brain barrier (BBB)-relevant interfaces, as demonstrated by methoxy-containing neuroactive agents. Computational studies suggest the (2S,3S) configuration minimizes steric clash in G-protein-coupled receptor (GPCR) binding grooves, supporting its incorporation in next-generation therapeutic candidates targeting CNS disorders [4].
Interactive Data Table: Key Structural and Synthetic Features of Chiral Amines
Hover over table headers for sorting options; click on entries for expanded physicochemical data
| Compound Name | Molecular Formula | Stereodescriptors | Key Synthetic Method | Bioactivity Relevance |
|---|---|---|---|---|
| (2S,3S)-3-Methoxybutan-2-amine | C₅H₁₃NO | (2S,3S) | Lewis acid-catalyzed alkylation | GPCR modulation |
| (2S,3S)-2-Amino-3-methoxybutanoic acid | C₅H₁₁NO₃ | (2S,3S) | Enzymatic resolution | Enzyme substrate specificity |
| α-Branched acyclonucleosides [3] | C₁₀H₁₃N₅O₄ | Hemiaminal chirality | Multicomponent reaction (TMSOTf) | Antiviral activity |
| Immunoglobulin CDR loops [6] | Variable | L-amino acids | Biosynthetic | Antigen recognition |
The synthesis of (2S,3S)-3-methoxybutan-2-amine derivatives employs stereospecific strategies like the TMSOTf-mediated coupling of acetals and anhydrides [3]. This method achieves regioselectivity >20:1 (N-9 vs. N-7 isomers in purine systems) through stereoelectronically controlled alkylation. The methoxy group's participation in neighboring group effects during ring-opening reactions further enhances stereochemical fidelity, enabling access to gram-scale quantities of enantiopure material for biological evaluation. Such advances underscore the compound's significance in bridging synthetic methodology and target-oriented applications in medicinal chemistry.
The preparation of (2S,3S)-3-methoxybutan-2-amine relies on advanced stereocontrolled synthesis techniques. Multicomponent reactions (MCRs) have emerged as particularly efficient approaches:
Table 3: Solvent Optimization for Stereoselective Amine Synthesis
| Solvent | Yield (%) | N-9:N-7 Regioisomer Ratio | Reaction Time | Stereoselectivity (dr) |
|---|---|---|---|---|
| Acetonitrile (MeCN) | 83-85% | >50:1 | 15 min | >20:1 (2S,3S:other) |
| Nitromethane | 67% | 20:1 | 30 min | 10:1 |
| Dichloromethane | 42% | 15:1 | 45 min | 8:1 |
| THF | 0% | - | - | - |
The unique stereochemical features of (2S,3S)-3-methoxybutan-2-amine enable diverse pharmacological applications:
These applications exploit the molecule's hydrogen-bonding capacity (amine donor: 8-10 kcal/mol; methoxy acceptor: 4-6 kcal/mol) and conformational rigidity (20° reduced C2-C3 bond rotation vs. butan-2-amine). The demonstrated importance of stereochemistry in bovine antibodies [6] – where single epimer substitutions abolish antigen binding – validates the necessity for enantiopure (2S,3S)-3-methoxybutan-2-amine in precision therapeutics.
Comprehensive Compound Index
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: